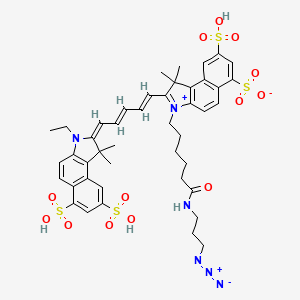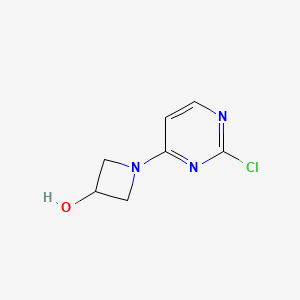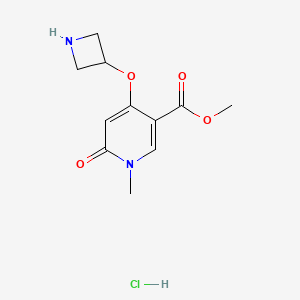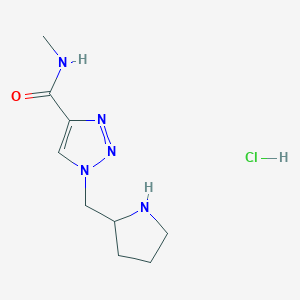![molecular formula C12H18ClN3O B1433304 6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine CAS No. 1803597-99-0](/img/structure/B1433304.png)
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Übersicht
Beschreibung
“6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1803593-60-3 . It has a molecular weight of 255.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(2-isopropyltetrahydro-2H-pyran-3-yl)pyrimidin-4-amine . The InChI code is 1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) .Physical and Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.75 .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Characterization
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, as part of pyrimidine compounds, has been studied in the context of quantum chemistry. Hydrogen bonding sites in related pyrimidine derivatives have been analyzed using quantum chemical methods, identifying nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).
Synthesis and Biological Activity
The synthesis of related pyrimidine compounds has been explored for their potential biological applications. For instance, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Additionally, the synthesis and characterization of stable betainic pyrimidinaminides, derivatives of pyrimidine, have been reported, highlighting their potential in various chemical transformations (Schmidt, 2002).
Chemical Transformations
The compound and its derivatives have been utilized in various chemical transformations. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been converted into amino- and chloro-pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Botta et al., 1985).
Antimicrobial and Antifungal Effects
Compounds derived from pyrimidine, including those similar to this compound, have shown antimicrobial and antifungal effects. For instance, a study on the antimicrobial and anticancer evaluation of novel heterocyclic systems linked to pyrimidine demonstrated variable inhibitory effects against microbes (Ibrahim et al., 2022). Another study explored the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, revealing their potential as antifungal agents (Jafar et al., 2017).
Corrosion Inhibition
In the field of materials science, related pyrimidine derivatives have been evaluated as corrosion inhibitors. A study demonstrated that compounds like benzylidene-pyrimidin-2-yl-amine are effective corrosion inhibitors for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(2)12-9(4-3-5-17-12)16-11-6-10(13)14-7-15-11/h6-9,12H,3-5H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGZMIVUXENNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)




![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)
![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)


